BTR-1

Descripción general

Descripción

Mecanismo De Acción

BTR-1 ejerce sus efectos al causar el arresto en la fase S y afectar la replicación del ADN en las células leucémicas. Activa la apoptosis al aumentar la producción de especies reactivas de oxígeno (ROS) e inducir roturas en la cadena de ADN. Esto lleva a la muerte celular a través de la activación de vías apoptóticas .

Análisis Bioquímico

Biochemical Properties

5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one has been found to exhibit strong tyrosinase inhibitory activity . Tyrosinase is a key enzyme involved in the production of melanin, and the inhibition of this enzyme can lead to a decrease in melanin production . This compound interacts with tyrosinase in a competitive manner, suggesting that it may bind to the active site of the enzyme and prevent its normal substrate from binding .

Cellular Effects

In cell-based experiments using B16F10 cells, 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one effectively inhibited melanin production . This anti-melanogenic effect was attributed to its ability to inhibit intracellular tyrosinase activity . Moreover, this compound inhibited in situ B16F10 cellular tyrosinase activity .

Molecular Mechanism

The molecular mechanism of action of 5-Benzylidene-3-ethyl-2-thioxothiazolidin-4-one involves binding to the active and allosteric sites of tyrosinase with high binding affinities . This binding interaction results in the inhibition of tyrosinase, thereby reducing melanin production .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BTR-1 se puede sintetizar mediante la reacción de 3-etil-2-tioxo-1,3-tiazolidin-4-ona con benzaldehído en presencia de una base como la piperidina. La reacción se lleva a cabo típicamente en un solvente como el etanol en condiciones de reflujo .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente implica técnicas de síntesis orgánica estándar, incluido el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar el rendimiento y la pureza del producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

BTR-1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las condiciones varían según el sustituyente, pero los reactivos típicos incluyen halógenos y nucleófilos.

Principales productos formados

Aplicaciones Científicas De Investigación

BTR-1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo en el estudio de mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.

Biología: Se investiga su papel en la inducción de apoptosis y el arresto del ciclo celular en las células cancerosas.

Medicina: Se explora como un posible agente terapéutico para el tratamiento de diversos cánceres.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos

Comparación Con Compuestos Similares

Compuestos similares

ITH-1: Derivados de 5-isopropilideno de 3-dimetil-2-tio-hidantoína.

ITO-1: 3-Etil-2-tio-2,4-oxazolidindiona.

Singularidad de BTR-1

This compound es único en su potencia y eficacia en comparación con compuestos similares. Se ha descubierto que es 5 a 7 veces más potente que ITH-1 e ITO-1 para inducir citotoxicidad en líneas celulares leucémicas . Esto convierte a this compound en un candidato prometedor para futuras investigaciones y desarrollo en terapia contra el cáncer.

Actividad Biológica

BTR-1, also known as SLC4A11, is a member of the solute carrier family 4 (SLC4) and is primarily recognized for its role as an ammonia-stimulated H transporter. It plays a crucial role in various physiological processes and has been implicated in several diseases, particularly those affecting the cornea. This article delves into the biological activity of this compound, examining its structural characteristics, transport mechanisms, and clinical implications.

Structural Insights

Recent studies employing cryo-electron microscopy (cryo-EM) have elucidated the structural dynamics of this compound. The protein exhibits conformational changes influenced by ligands such as phosphatidylinositol 4,5-bisphosphate (PIP), which binds at the interface between the transmembrane domain (TMD) and the N-terminal cytosolic domain (NTD). These interactions are critical for regulating its transport activity. Notably, mutations such as R125H disrupt these interactions, leading to altered functionality and contributing to diseases like congenital hereditary endothelial dystrophy (CHED) and Fuchs endothelial corneal dystrophy (FECD) .

Table 1: Key Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Family | Solute Carrier Family 4 |

| Molecular Weight | ~100 kDa |

| Primary Expression Sites | Kidney, salivary glands, testis, thyroid glands |

| Transport Mechanism | NH/H co-transport |

| Pathological Mutations | R125H |

Transport Mechanism

This compound functions primarily as an electrogenic transporter that facilitates the co-transport of ammonia and protons across cellular membranes. This process is essential for maintaining acid-base balance and facilitating ammonia detoxification. The transport activity is notably regulated by intracellular pH levels; alkaline conditions enhance transport efficiency, while acidic conditions can diminish it .

Mechanistic Studies

Electrophysiological experiments have demonstrated that specific amino acid residues at the substrate binding site significantly influence transport activity. For instance, mutations such as P723A and H724A lead to reduced NH-stimulated currents, indicating their importance in substrate interaction .

Table 2: Impact of Mutations on this compound Activity

| Mutation | Effect on Activity | Observations |

|---|---|---|

| R125H | Reduced transport efficiency | Linked to corneal dystrophies |

| P723A | Partial attenuation of currents | Impaired substrate binding |

| H724A | Significant reduction in activity | Affects proton transport dynamics |

Clinical Implications

The dysfunction of this compound has been linked to several ocular diseases. Mutations within the SLC4A11 gene disrupt normal cellular transport mechanisms, leading to pathological conditions such as CHED and FECD. Understanding the biological activity of this compound is crucial for developing targeted therapies for these conditions.

Case Studies

-

Congenital Hereditary Endothelial Dystrophy (CHED) :

- Patients with CHED often exhibit mutations in SLC4A11 that impair this compound function.

- Genetic screening has identified several pathogenic variants associated with disease severity.

-

Fuchs Endothelial Corneal Dystrophy (FECD) :

- FECD is characterized by progressive corneal endothelial cell loss.

- Research indicates that this compound mutations may contribute to endothelial dysfunction through disrupted ion transport.

Propiedades

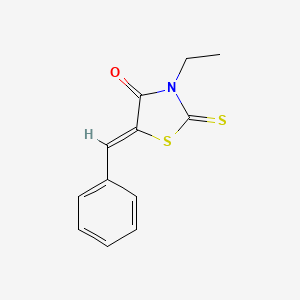

IUPAC Name |

(5Z)-5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPYAPUFMILTB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the BTR-1 locus and what is its significance?

A1: The this compound locus is a multigenic region in the diamondback moth (Plutella xylostella) genome associated with resistance to the Cry1Ac toxin produced by the bacterium Bacillus thuringiensis (Bt) []. Bt toxins are widely used in insecticidal sprays and transgenic crops to control insect pests. Understanding the mechanisms of resistance conferred by the this compound locus is crucial for developing strategies to manage resistance and prolong the efficacy of Bt-based pest control methods.

Q2: How does the this compound locus contribute to Cry1Ac toxin resistance?

A2: Research suggests that the this compound locus controls the expression of genes involved in Cry1Ac toxin binding and detoxification within the insect midgut []. These genes include:

- Alkaline phosphatase (ALP): ALP has been identified as a functional receptor for Cry1Ac toxin in diamondback moths. Downregulation of ALP expression is tightly linked to Cry1Ac resistance [].

- ATP-binding cassette transporter subfamily C (ABCC) genes: These transporter proteins are thought to be involved in detoxifying Cry toxins. Resistance is associated with the downregulation of ABCC2 and ABCC3, and upregulation of ABCC1 [].

Q3: What is the role of the MAPK signaling pathway in this compound mediated resistance?

A3: The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of ALP and ABCC genes within the this compound locus []. A MAP4K4 gene, located within the this compound locus, is constitutively activated in resistant insects, leading to the altered expression of resistance genes. Suppressing MAP4K4 can restore susceptibility to Cry1Ac toxin by restoring normal expression levels of ALP, ABCC2, and ABCC3 [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.